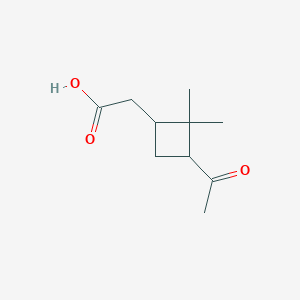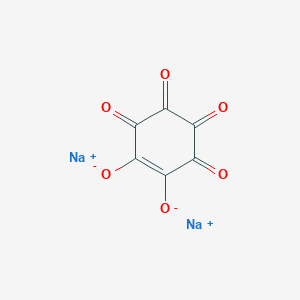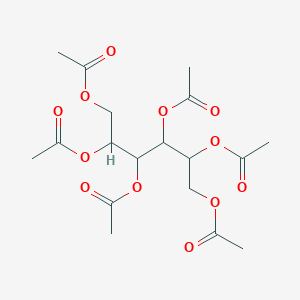
Ácido 2,5-tiofeno dicarboxílico
Descripción general
Descripción
2,5-Thiophenedicarboxylic acid is an organic compound with the chemical formula C6H4O4S. It is a derivative of thiophene, a five-membered aromatic ring containing a sulfur atom. This compound is notable for its applications in the synthesis of various materials, including fluorescent brightening agents, fungicides, and anti-cancer drugs .
Aplicaciones Científicas De Investigación
2,5-Thiophenedicarboxylic acid has a wide range of applications in scientific research:
Análisis Bioquímico
Biochemical Properties
2,5-Thiophenedicarboxylic acid plays a significant role in biochemical reactions. It is used as a thiophene-based linker in the preparation of coordination networks . It is also used as a precursor in the synthesis of 2,5-bis-benzoxazoyl-thiophene
Cellular Effects
It is known that it is used in the synthesis of polyesters with excellent ultraviolet shielding properties and barrier properties .
Molecular Mechanism
It is known to be involved in the synthesis of polyesters
Temporal Effects in Laboratory Settings
It is known that it is used in the synthesis of polyesters . These polyesters show increased thermal stability with increasing content .
Metabolic Pathways
It is known that it is used in the synthesis of polyesters
Transport and Distribution
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2,5-Thiophenedicarboxylic acid can be synthesized through the chlorination of adipic acid using thionyl chloride. The reaction involves mixing adipic acid with thionyl chloride in the presence of a catalyst such as pyridine. The mixture is then refluxed for 20-60 hours. After removing the solvent, the residue is heated at 140-160°C for 3-7 hours. The product is then treated with sodium hydroxide, followed by acidification, filtration, decolorization, and purification to obtain 2,5-thiophenedicarboxylic acid .
Industrial Production Methods: Industrial production of 2,5-thiophenedicarboxylic acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 2,5-Thiophenedicarboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiophene derivatives with different functional groups.
Substitution: It can undergo electrophilic substitution reactions, where the carboxyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are commonly used.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiophene derivatives with various functional groups.
Substitution: Halogenated and nitrated thiophene derivatives.
Mecanismo De Acción
The mechanism of action of 2,5-thiophenedicarboxylic acid and its derivatives involves interactions with various molecular targets. For instance, in anti-cancer applications, its derivatives may inhibit specific enzymes or interfere with cellular pathways critical for cancer cell survival and proliferation. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .
Comparación Con Compuestos Similares
Propiedades
IUPAC Name |
thiophene-2,5-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4O4S/c7-5(8)3-1-2-4(11-3)6(9)10/h1-2H,(H,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCGAZNXXGKTASZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7063392 | |
| Record name | 2,5-Thiophenedicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7063392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4282-31-9 | |
| Record name | 2,5-Thiophenedicarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4282-31-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Thiophenedicarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004282319 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Thiophenedicarboxylic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81789 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,5-Thiophenedicarboxylic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,5-Thiophenedicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7063392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Thiophene-2,5-dicarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.077 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,5-THIOPHENEDICARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Q8A2G9Y8A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details













Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2,5-Thiophenedicarboxylic acid?
A1: 2,5-Thiophenedicarboxylic acid has the molecular formula C6H4O4S and a molecular weight of 172.16 g/mol. []
Q2: What spectroscopic techniques are commonly used to characterize H2TDC?
A2: Researchers frequently employ techniques like Fourier Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray diffraction to analyze H2TDC. These methods help determine its structure, bonding, and arrangement within materials. [, , ]
Q3: What makes H2TDC attractive for material synthesis?
A3: H2TDC's appeal stems from its rigid structure and ability to act as a bridging ligand, coordinating with metal ions to form diverse framework structures. This makes it highly valuable for constructing MOFs and coordination polymers. [, , ]
Q4: How stable are H2TDC-based materials?
A4: The stability of H2TDC-based materials depends on the specific metal ions and synthesis conditions used. Some exhibit excellent thermal stability, remaining intact even at temperatures exceeding 300°C. []
Q5: Are there specific applications where H2TDC-based materials excel?
A5: H2TDC-based MOFs have shown promise in applications such as gas storage and separation, particularly for light hydrocarbons. [] Additionally, their potential as catalysts for various chemical reactions is being actively explored. [, ]
Q6: Can H2TDC-based materials act as catalysts?
A6: Yes, the presence of unsaturated metal sites in some H2TDC-based MOFs, particularly after removing coordinated solvent molecules, enables catalytic activity. For example, they have shown potential in catalyzing diethylzinc addition to benzaldehyde. []
Q7: What influences the catalytic activity of H2TDC-based materials?
A7: Factors like the choice of metal ion, framework structure, and presence of additional functional groups within the framework can significantly impact their catalytic properties. [, ]
Q8: How does H2TDC contribute to the photocatalytic activity in certain materials?
A8: In some cases, the inclusion of H2TDC, especially alongside ligands like dimethylglyoxime, has been shown to broaden the light absorption spectrum of titanium-oxo clusters, extending it into the visible range. This enhanced light absorption, coupled with improved charge transfer within the material, contributes to superior photocatalytic activity, such as in the oxidative coupling of amines to imines. []
Q9: How is computational chemistry employed in H2TDC research?
A9: Density Functional Theory (DFT) calculations play a crucial role in understanding the formation mechanisms of H2TDC-based coordination polymers. By modeling different reaction pathways, researchers can gain insights into the assembly process and guide the synthesis of targeted structures. [, ]
Q10: What computational techniques are used to study H2TDC-based materials?
A10: Beyond DFT, techniques like molecular dynamics simulations are employed to investigate properties such as enzymatic degradation behavior in H2TDC-containing polyesters. This provides valuable information for designing biodegradable materials. []
Q11: How does modifying the H2TDC structure affect its coordination behavior?
A11: Introducing substituents or altering the position of functional groups on the thiophene ring can significantly influence H2TDC's coordination geometry and its ability to bridge metal ions. This, in turn, dictates the final structure and properties of the resulting material. [, ]
Q12: What is the significance of studying SAR in H2TDC-based materials?
A12: Understanding SAR is crucial for fine-tuning the properties of H2TDC-based materials. By systematically altering the ligand structure, researchers can optimize desired characteristics like pore size, stability, and catalytic activity. [, ]
Q13: Do H2TDC-based materials exhibit luminescence?
A13: Yes, many H2TDC-based coordination polymers, especially those incorporating lanthanide ions, display interesting luminescent properties. [, ]
Q14: What factors influence the luminescence of H2TDC-based materials?
A14: The choice of metal ion is a primary factor, with lanthanide ions like Eu3+ and Tb3+ known for their characteristic emissions. Additionally, the ligand environment and presence of guest molecules within the framework can affect luminescence properties. [, ]
Q15: What considerations are important for the sustainable development of H2TDC-based materials?
A16: Exploring alternative, greener synthesis routes, utilizing renewable starting materials whenever possible, and ensuring responsible waste management throughout the material's life cycle are crucial aspects of sustainable development in this field. [, ]
Q16: What are some emerging areas of research involving H2TDC?
A17: Scientists are exploring the use of H2TDC in constructing biocompatible materials, developing sensors for specific analytes, and creating materials with tunable magnetic properties. [, , , ]
Q17: How does H2TDC compare to other dicarboxylic acid linkers in MOF synthesis?
A18: While H2TDC offers unique structural features and properties, researchers often compare its performance to other common linkers like terephthalic acid, 2,5-furandicarboxylic acid, and isophthalic acid. This comparative analysis helps identify the most suitable linker for a specific application. [, , , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














